molecular formula C27H30N2O3S B11535543 2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-cyclohexylbenzamide

2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-cyclohexylbenzamide

Cat. No.: B11535543
M. Wt: 462.6 g/mol
InChI Key: PTFKDGYZCNTQRE-UHFFFAOYSA-N
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Description

2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-cyclohexylbenzamide is a complex organic compound known for its diverse applications in scientific research. This compound features a benzyl group, a sulfonyl group, and a cyclohexyl group attached to a benzamide core, making it a molecule of interest in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-cyclohexylbenzamide typically involves multiple steps:

  • Formation of the Benzyl Sulfonamide Intermediate

      Starting Materials: Benzylamine and 4-methylbenzenesulfonyl chloride.

      Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

      Procedure: Benzylamine reacts with 4-methylbenzenesulfonyl chloride to form benzyl[(4-methylphenyl)sulfonyl]amine.

  • Coupling with Benzoyl Chloride

      Starting Materials: Benzyl[(4-methylphenyl)sulfonyl]amine and benzoyl chloride.

      Reaction Conditions: The reaction is performed in the presence of a base such as pyridine.

      Procedure: Benzyl[(4-methylphenyl)sulfonyl]amine is coupled with benzoyl chloride to form the intermediate benzamide derivative.

  • Cyclohexyl Substitution

      Starting Materials: The benzamide intermediate and cyclohexylamine.

      Reaction Conditions: The reaction is carried out under reflux conditions in an appropriate solvent.

      Procedure: The benzamide intermediate reacts with cyclohexylamine to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.

      Products: Oxidation of the benzyl group can lead to the formation of benzaldehyde or benzoic acid derivatives.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Products: Reduction of the sulfonyl group can yield sulfinyl or sulfide derivatives.

  • Substitution

      Reagents: Nucleophiles like amines or thiols.

      Products: Substitution reactions can lead to the formation of various substituted benzamide derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.

    Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Acts as an inhibitor for certain enzymes, useful in studying enzyme kinetics and mechanisms.

    Protein Binding Studies: Used in binding assays to study protein-ligand interactions.

Medicine

    Drug Development: Investigated for its potential therapeutic effects in treating various diseases.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

    Material Science: Utilized in the development of new materials with specific properties.

    Chemical Manufacturing: Employed in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-cyclohexylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity or altering its function. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or experimental outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(4-methoxybenzyl)benzamide
  • 2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide

Uniqueness

2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-cyclohexylbenzamide is unique due to its specific structural features, such as the cyclohexyl group, which can influence its binding affinity and selectivity towards molecular targets. This uniqueness makes it a valuable compound for specialized applications in scientific research and industry.

Properties

Molecular Formula

C27H30N2O3S

Molecular Weight

462.6 g/mol

IUPAC Name

2-[benzyl-(4-methylphenyl)sulfonylamino]-N-cyclohexylbenzamide

InChI

InChI=1S/C27H30N2O3S/c1-21-16-18-24(19-17-21)33(31,32)29(20-22-10-4-2-5-11-22)26-15-9-8-14-25(26)27(30)28-23-12-6-3-7-13-23/h2,4-5,8-11,14-19,23H,3,6-7,12-13,20H2,1H3,(H,28,30)

InChI Key

PTFKDGYZCNTQRE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)NC4CCCCC4

Origin of Product

United States

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